molecular formula C21H13N3O6 B2418607 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922069-99-6

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2418607
CAS RN: 922069-99-6
M. Wt: 403.35
InChI Key: IARNBHXXHSSMBI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular derivative has been synthesized and evaluated for its neuroprotective and antioxidant activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized in moderate to good yields . The synthesis involves unique methods like free radical cyclization cascade and proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure also includes a 7-methoxy group and a 2-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include base-catalyzed Claisen-Schmidt reactions . These reactions have been used to synthesize a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor effects. Researchers have found that these compounds can inhibit cancer cell growth and induce apoptosis (programmed cell death). The specific mechanisms vary, but they often involve interference with cellular signaling pathways or DNA replication. In the case of our compound, its unique structure may contribute to its anti-tumor properties. Further studies are needed to explore its potential as a novel anti-cancer drug .

Antibacterial Properties

Benzofuran derivatives have been investigated for their antibacterial activity. These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with bacterial DNA replication. Our compound’s oxadiazole moiety may enhance its antibacterial effects. Researchers have explored its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Antioxidant Effects

Oxidative stress plays a crucial role in various diseases, including neurodegenerative disorders and cardiovascular conditions. Benzofuran derivatives, including our compound, exhibit antioxidant properties. They scavenge free radicals and protect cells from oxidative damage. This property makes them promising candidates for developing antioxidants or neuroprotective agents .

Anti-Viral Activity

The discovery of benzofuran compounds with anti-viral effects has piqued interest. Our compound, with its benzofuran and oxadiazole moieties, may have potential in combating viral infections. For instance, it has shown anti-hepatitis C virus activity. Researchers are exploring its use as a therapeutic agent against hepatitis C disease .

Novel Drug Lead Compound

Given the diverse biological activities of benzofuran derivatives, they are considered natural drug lead compounds. Our compound’s unique structure and combination of functional groups make it an attractive starting point for drug development. Researchers are investigating its pharmacokinetics, toxicity, and efficacy to assess its suitability as a drug candidate .

Synthetic Chemistry Applications

Benzofuran compounds have inspired novel synthetic methods. Recent discoveries include efficient ways to construct benzofuran rings. For instance:

These synthetic advances expand the toolbox for creating diverse benzofuran derivatives, including our compound, for further research and applications .

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O6/c1-27-15-8-4-6-12-10-16(28-17(12)15)19-23-24-21(30-19)22-18(25)13-9-11-5-2-3-7-14(11)29-20(13)26/h2-10H,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARNBHXXHSSMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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